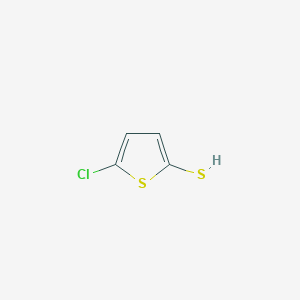

5-Chlorothiophene-2-thiol

Description

Contextualization within Heterocyclic and Organosulfur Chemistry

5-Chlorothiophene-2-thiol is classified as a heterocyclic compound due to its five-membered thiophene (B33073) ring, which contains a sulfur atom. It is also an organosulfur compound because of the carbon-sulfur bonds present in its structure. wikipedia.orgbritannica.com Organosulfur compounds are widespread in nature and are essential components of vital amino acids like cysteine and methionine. wikipedia.orgbritannica.com The field of organosulfur chemistry investigates the properties and synthesis of these molecules. wikipedia.org Heterocyclic compounds, which make up over half of all known organic compounds, are fundamental to the chemistry of life and are integral to numerous biological processes. thieme-connect.de

Significance of Substituted Thiophenes as Research Subjects

Substituted thiophenes are a class of compounds that have garnered considerable attention in various scientific domains. Thiophene-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry, meaning their structure is frequently found in biologically active compounds. nih.gov In fact, thiophene moieties are present in numerous FDA-approved drugs, highlighting their therapeutic importance. nih.gov Beyond pharmaceuticals, substituted thiophenes are crucial in materials science, particularly in the development of conductive polymers and organic semiconductors. The reactivity of the thiophene ring, which is more reactive than benzene (B151609) towards electrophilic substitution, allows for a wide range of chemical modifications, making it a versatile building block for new materials and drugs. wikipedia.org

Overview of Research Trajectories for Thiols within Heterocyclic Systems

Thiols attached to heterocyclic rings are a significant area of study due to their unique reactivity. The thiol group can exist in tautomeric equilibrium with its corresponding thione form, a phenomenon that influences the compound's chemical and physical properties. scispace.com In synthetic chemistry, heterocyclic thiols are valuable nucleophiles and are used as starting materials for creating more complex molecules through reactions like S-alkylation and S-acylation. Research also explores their potential as ligands for metal complexes and their role in the biological activity of various compounds. The study of these thiols contributes to the development of new synthetic methodologies and novel bioactive molecules. acs.orgresearchgate.net

Scope of the Academic Research Survey on this compound

This article provides a focused survey of the chemical compound this compound. The subsequent sections will delve into its synthesis and characterization, physicochemical properties, and its reactivity and applications in organic synthesis, materials science, and medicinal chemistry. The information presented is based on established principles of heterocyclic and organosulfur chemistry, as well as data from closely related compounds, due to the limited specific literature available for this compound itself.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorothiophene-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClS2/c5-3-1-2-4(6)7-3/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHFOVVANBMXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485170 | |

| Record name | 2-chloro-5-thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-97-9 | |

| Record name | 2-chloro-5-thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorothiophene-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

While specific literature on the synthesis of 5-Chlorothiophene-2-thiol is not abundant, its preparation can be inferred from established methods for synthesizing thiophene (B33073) thiols. A common route involves the reaction of a lithiated thiophene with elemental sulfur. For instance, 2-thienyllithium, generated from the reaction of thiophene with n-butyllithium, reacts with sulfur to produce 2-thiophenethiol upon acidification. orgsyn.org A similar approach could be applied starting with 2-chlorothiophene (B1346680) to yield this compound.

Another potential synthetic pathway is the reduction of the corresponding sulfonyl chloride. 5-Chlorothiophene-2-sulfonyl chloride can be synthesized by reacting 2-chlorothiophene with chlorosulfonic acid. Subsequent reduction of this sulfonyl chloride, for example with zinc dust and sulfuric acid, could yield the desired thiol. orgsyn.org

The characterization of this compound would likely involve a combination of spectroscopic techniques to confirm its structure and purity. These methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: This technique would help identify the presence of key functional groups, such as the S-H bond of the thiol.

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Physicochemical Properties

| Property | Predicted Value/Information |

|---|---|

| Molecular Formula | C₄H₃ClS₂ |

| Molecular Weight | 150.65 g/mol |

| Appearance | Likely a liquid or low-melting solid with a characteristic thiol odor |

| Solubility | Expected to be soluble in organic solvents and insoluble in water. |

A crucial aspect of 2-thiophenethiols is their existence in a tautomeric equilibrium with the corresponding thione form, 5-chloro-3H-thiophene-2-thione. The position of this equilibrium is influenced by factors such as the solvent and temperature. In many cases, the thione form is the more stable tautomer. scispace.com

Reactions and Applications in Organic Synthesis

5-Chlorothiophene-2-thiol is expected to be a versatile intermediate in organic synthesis. The thiol group is nucleophilic and can readily undergo a variety of reactions, making it a valuable building block for more complex molecules.

Key reactions include:

S-Alkylation: Reaction with alkyl halides in the presence of a base to form the corresponding thioethers.

S-Acylation: Reaction with acyl chlorides or anhydrides to produce thioesters.

Oxidation: Oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

These reactions allow for the introduction of the 5-chlorothienylthio moiety into a wide range of organic structures, facilitating the synthesis of novel compounds with potential applications in various fields.

Applications in Materials Science

While specific applications of 5-Chlorothiophene-2-thiol in materials science have not been extensively reported, its structure suggests potential uses in the development of novel organic materials. Thiophene-based molecules are well-known for their utility in organic electronics, particularly as components of conductive polymers and organic semiconductors. nih.gov

The presence of both a sulfur atom in the ring and a thiol group provides multiple sites for polymerization or for linking to other molecules to create larger, functional materials. The chlorine substituent can also be used to fine-tune the electronic properties of the resulting materials. Further research could explore the incorporation of this compound into polymers for applications in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Role in Medicinal Chemistry

Strategies for Direct Synthesis of this compound

The direct introduction of a thiol group onto a halogenated thiophene ring presents a streamlined approach to obtaining this compound. Key methodologies in this area include thiolation reactions of halogenated thiophenes and routes proceeding through various thiol precursors.

Thiolation Reactions of Halogenated Thiophenes

The direct thiolation of halogenated heteroarenes, including thiophenes, has been an area of significant research interest. One notable method involves a photocatalyzed radical reaction for the selective thiolation of electron-rich, halogenated heteroaromatics. chemistryviews.org This approach utilizes an iridium-based photocatalyst, [Ir(dF(CF3)ppy)2dtbbpy)][PF6], in N,N-dimethylacetamide (DMA) under blue LED irradiation to react a variety of (multi)halogenated heterocycles with thiols. chemistryviews.org The reaction proceeds at room temperature and demonstrates site-selectivity, targeting the most electron-rich position of the substrate to yield thiolated products in moderate to excellent yields. chemistryviews.org This method offers a mild and reliable protocol for C–S coupling. acs.org

Another general method for the synthesis of thiophenethiols involves the reaction of a halogenated thiophene with sulfur. For instance, 2-thiophenethiol can be prepared by reacting 2-chlorothiophene (B1346680) with n-butyllithium to form the lithiated intermediate, which is then treated with powdered sulfur. orgsyn.org This general procedure is also applicable to the synthesis of 2-chloro-5-thiophenethiol from 2-chlorothiophene, affording a 59% yield. orgsyn.org

A plausible, more direct route involves the nucleophilic substitution of 2,5-dichlorothiophene (B70043) with tert-butylthiol. This method, however, may require specific reaction conditions to favor the desired monosubstitution product.

Alternative Routes via Thiol Precursors

Alternative synthetic pathways to thiols often involve the use of thiol precursors that can be converted to the final thiol product. For instance, 5-chlorothiophene-2-sulfonyl chloride can serve as a precursor. This intermediate is synthesized by reacting 5-chlorothiophene with chlorosulfonic acid at low temperatures. The resulting sulfonyl chloride can then be selectively reduced to the corresponding sulfinic acid using mild reducing agents like sodium sulfite (B76179) or zinc dust. While this provides the sulfinic acid, further reduction would be necessary to obtain the thiol, a step that requires careful control to prevent over-reduction.

Synthesis of Key Intermediates

The synthesis of key intermediates is paramount for the efficient production of the target compound. 5-Chlorothiophene-2-carboxylic acid is a crucial intermediate for various applications, and its synthesis has been extensively studied. chemicalbook.com

Preparation of 5-Chlorothiophene-2-carboxylic Acid

Multiple synthetic routes to 5-chlorothiophene-2-carboxylic acid have been developed, starting from different precursors and employing various reaction strategies.

A common and effective method for synthesizing 5-chlorothiophene-2-carboxylic acid involves the lithiation of 2-chlorothiophene followed by carboxylation. google.com In this process, 2-chlorothiophene is treated with n-butyllithium (n-BuLi) at a low temperature (≤ -30°C) in a solvent like tetrahydrofuran (B95107) (THF). google.com This selectively deprotonates the 5-position of the thiophene ring. Subsequent introduction of gaseous carbon dioxide leads to the formation of the lithium carboxylate, which is then protonated with an acid, such as hydrochloric acid, to yield 5-chlorothiophene-2-carboxylic acid. To avoid side reactions like polylithiation, it is crucial to use an excess of n-BuLi and maintain strict temperature control. Another approach utilizes lithium diisopropylamide (LDA) as a strong base to achieve carboxylation. google.com

A one-pot synthesis method has also been developed starting from 2-thiophenecarboxaldehyde. google.com This involves chlorination to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized to the carboxylic acid without separation of the intermediate. google.com

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| 2-Chlorothiophene | 1. n-Butyllithium 2. Carbon Dioxide 3. Hydrochloric Acid | ≤ -30°C in THF | 5-Chlorothiophene-2-carboxylic acid | ~70% | google.com |

| 2-Chlorothiophene | 1. Lithium Diisopropylamide (LDA) 2. Carbon Dioxide | Low temperature in THF | 5-Chlorothiophene-2-carboxylic acid | Not specified | google.com |

| Tetrachlorothiophene | 1. n-Butyllithium in MTBE 2. Carbon Dioxide | Not specified | 3,4,5-Trichloro-2-thiophenecarboxylic acid | 92% | beilstein-journals.org |

| Tetrachlorothiophene | 1. Grignard reagent formation 2. Carbon Dioxide | Not specified | 3,4,5-Trichloro-2-thiophenecarboxylic acid | Not specified | beilstein-journals.org |

An alternative synthetic route to 5-chlorothiophene-2-carboxylic acid involves the oxidation of 5-chloro-2-acetylthiophene. chemicalbook.comgoogle.com This method utilizes an oxidizing agent system, such as sodium chlorite (B76162) and potassium dihydrogen phosphate (B84403), to convert the acetyl group to a carboxylic acid. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent like acetone, with the addition of a potassium dihydrogen phosphate solution followed by a sodium chlorite solution at controlled temperatures. google.com This method is advantageous due to its mild operating conditions and high controllability. google.com

Another reported method involves the oxidation of 5-chloro-2-thiophenecarboxaldehyde. chemicalbook.com A one-pot synthesis has been described where 2-thiophenecarboxaldehyde is first chlorinated and then oxidized to the final product. google.com

| Starting Material | Oxidizing Agent/System | Solvent/Conditions | Product | Yield | Reference |

| 5-Chloro-2-acetylthiophene | Sodium chlorite and potassium dihydrogen phosphate | Acetone, 0-30°C | 5-Chlorothiophene-2-carboxylic acid | 82.5% | google.com |

| 5-Chloro-2-thiophenecarboxaldehyde | Chlorine in sodium hydroxide (B78521) solution | Dichloromethane, 15-30°C | 5-Chlorothiophene-2-carboxylic acid | 98.8% | chemicalbook.com |

| 2-Acetylthiophene | CH3OH-CCl4-VO(acac)2 | 175°C, 5h | Methyl 2-acetyl-5-thiophenecarboxylate | 85% | semanticscholar.org |

One-Pot Synthetic Procedures

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. In the context of thiophene derivatives, one-pot procedures have been developed for the synthesis of precursors like 5-chlorothiophene-2-carboxylic acid.

One such method involves a one-pot process for preparing rivaroxaban, where 5-chlorothiophene-2-carboxylic acid is reacted with a sulfonylating agent to form a sulfonyl ester intermediate. This intermediate is then condensed with another key fragment to produce the final product, demonstrating a streamlined synthetic route. googleapis.comgoogleapis.com Another approach describes the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde through a one-pot chlorination and subsequent oxidation sequence. google.comgoogle.com This method avoids the isolation of the intermediate 5-chloro-2-thiophenecarboxaldehyde, directly using it in the subsequent reaction step. google.comgoogle.com The process involves chlorination, followed by treatment with a pre-cooled alkaline solution and further introduction of chlorine gas to complete the reaction. google.comgoogle.com

Multicomponent reactions (MCRs), a subset of one-pot syntheses, are highly efficient in building molecular complexity from three or more starting materials in a single step. organic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs are widely applied in heterocyclic chemistry and could be adapted for this purpose. organic-chemistry.orgnih.gov For instance, a one-pot, three-component reaction has been used for the synthesis of other complex molecules, highlighting the potential of this strategy. acs.org

Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

5-Chlorothiophene-2-carbonyl chloride is a key reactive intermediate, notably used in the synthesis of the anticoagulant rivaroxaban. nbinno.comgoogle.com The most common and established method for its preparation is the chlorination of 5-chlorothiophene-2-carboxylic acid. nbinno.comgoogle.com

This conversion is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The reaction is generally performed in a nonpolar solvent like carbon tetrachloride or toluene (B28343) under anhydrous conditions to prevent hydrolysis of the highly moisture-sensitive product. nbinno.comgoogle.com A patent describes a method where 5-chloro-2-thiophenecarboxylic acid is treated with thionyl chloride in an inert gas atmosphere. The reaction mixture is initially cooled, then stirred at room temperature before being heated to reflux for 1 to 3 hours. google.com Subsequent desolvation and reduced pressure distillation yield the final product with high purity. google.com

An alternative route involves the reaction of 2-chlorothiophene with a formylating agent to produce 5-chlorothiophene-2-formaldehyde. This aldehyde is then oxidized to 5-chlorothiophene-2-carboxylic acid, which is subsequently treated with an acyl chlorination reagent to give 5-chlorothiophene-2-carbonyl chloride. google.com Another method reports the direct synthesis of 5-chlorothiophene-2-carbonyl chloride from 2-chlorothiophene and oxalyl chloride at elevated temperatures. google.com

The progress of the reaction from the carboxylic acid can be monitored using FT-IR spectroscopy by observing the disappearance of the O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the carbonyl chloride. Due to its reactivity and sensitivity to moisture, 5-chlorothiophene-2-carbonyl chloride must be stored under anhydrous conditions. chemdad.com

Derivatization from 2-Chlorothiophene

The synthesis of this compound can be achieved through the derivatization of 2-chlorothiophene. A general method for preparing thiophenethiols involves the lithiation of a halothiophene followed by reaction with elemental sulfur. orgsyn.org Specifically for this compound, the process would start with 2-chlorothiophene. This starting material can be lithiated at the 5-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium intermediate with sulfur. orgsyn.org This approach has been successfully used to prepare 2-chloro-5-thiophenethiol in a 59% yield from 2-chlorothiophene. orgsyn.org

Another synthetic pathway starting from 2-chlorothiophene involves its conversion to 5-chlorothiophene-2-carboxylic acid. This can be accomplished by reacting 2-chlorothiophene with n-butyllithium to form the 5-lithio derivative, which is then carboxylated by introducing carbon dioxide. google.com The resulting carboxylic acid can then potentially be converted to the thiol, although the direct conversion is not detailed in the provided results.

Furthermore, 2-chlorothiophene can undergo Friedel-Crafts acylation. For example, reaction with acetyl chloride in the presence of aluminum trichloride (B1173362) yields 2-acetyl-5-chlorothiophene (B429048). researchgate.netull.es This acetyl derivative can then be further functionalized. While the direct conversion of the acetyl group to a thiol is not explicitly described, this intermediate opens up various synthetic possibilities.

The table below summarizes the key synthetic transformations starting from 2-chlorothiophene.

| Starting Material | Reagents | Product | Yield | Reference(s) |

| 2-Chlorothiophene | 1. n-Butyllithium 2. Sulfur | This compound | 59% | orgsyn.org |

| 2-Chlorothiophene | 1. n-Butyllithium 2. Carbon Dioxide | 5-Chlorothiophene-2-carboxylic acid | - | google.com |

| 2-Chlorothiophene | Acetyl chloride, AlCl₃ | 2-Acetyl-5-chlorothiophene | 91% | researchgate.netull.es |

Table built with data from multiple sources.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of alternative energy sources like microwaves and employing reaction conditions that minimize waste and the use of hazardous substances.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side reactions compared to conventional heating methods. researchgate.netmdpi.com In the context of thiophene derivatives, microwave irradiation has been successfully employed for the synthesis of various compounds, including thioethers containing a 1,2,4-triazole (B32235) moiety. mdpi.com For instance, the synthesis of certain metal complexes has been shown to be more economical, easier, and provide better yields in a shorter time under microwave conditions. researchgate.net

While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the provided search results, the successful application of this technology to related sulfur-containing heterocyclic compounds suggests its potential applicability. mdpi.com The use of controlled heating, such as with microwaves, can reduce reaction times and improve efficiency in the synthesis of thiophene derivatives.

The development of environmentally benign reaction conditions is a cornerstone of green chemistry. This involves the use of non-toxic solvents, recyclable catalysts, and atom-economical reactions. For the synthesis of thiophene derivatives and their precursors, several approaches align with these principles.

One strategy is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. An efficient and practical one-step synthesis of various benzothiazole-2-thiols has been described using water as the reaction medium. rsc.org Similarly, the use of natural, biodegradable catalysts like lemon juice has been explored for multicomponent reactions, offering a greener alternative to conventional catalysts. derpharmachemica.com

In the synthesis of aroyl cyanides from aroyl chlorides, a process relevant to the chemistry of 5-chlorothiophene-2-carbonyl chloride, an environmentally friendly method utilizes a non-toxic cyanide source, potassium hexacyanoferrate(II), with a catalytic system that operates at room temperature. organic-chemistry.org This avoids the use of highly toxic metal cyanides. organic-chemistry.org

Furthermore, the development of catalytic systems that enable reactions with high atom economy, such as the N-heterocyclization of primary amines with diols to produce cyclic amines with water as the only byproduct, exemplifies a green synthetic approach. organic-chemistry.org The goal of these methods is to create synthetic routes that are not only efficient but also have a minimal environmental footprint. semanticscholar.org

Optimization of Reaction Conditions and Yields in Target Synthesis

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound and its precursors, several factors can be fine-tuned.

In the synthesis of 5-chlorothiophene-2-carboxylic acid derivatives, the choice of solvent, temperature, and catalyst concentration significantly impacts the outcome. For example, in a photolytic borylation reaction of 2-acetyl-5-chlorothiophene, screening different conditions revealed that using a specific gel as a confined medium under aerobic conditions led to high yields of the desired product. researchgate.net Adjusting the stoichiometry of the reagents was also crucial, as deviations from the optimal amounts resulted in lower yields. researchgate.net

For the preparation of 5-chlorothiophene-2-carbonyl chloride from its corresponding carboxylic acid, a patent highlights specific reaction parameters for optimization. google.com These include maintaining the initial reaction temperature below 0°C, followed by a specific duration of stirring at room temperature and a defined reflux period. google.com Such precise control over the reaction profile is intended to achieve high yield and purity, potentially avoiding the need for extensive purification. google.com

In the derivatization of 2-chlorothiophene, reaction conditions such as temperature and the choice of base are critical. For the lithiation of 2-chlorothiophene, the reaction is typically carried out at low temperatures (e.g., -70°C) to ensure selectivity and prevent side reactions. orgsyn.org

The table below presents a summary of optimized conditions for related reactions, which can inform the synthesis of the target compound.

| Reaction | Key Optimization Parameters | Outcome | Reference(s) |

| Borylation of 2-acetyl-5-chlorothiophene | Use of a physical gel medium, specific reagent stoichiometry, visible light irradiation. | High yield of the borylated product under aerobic conditions. | researchgate.net |

| Synthesis of 5-chlorothiophene-2-carbonyl chloride | Controlled temperature profile (initial cooling, room temperature stirring, reflux), inert atmosphere. | High yield and purity of the product. | google.com |

| Preparation of 2-thiophenethiol | Low-temperature lithiation (-70°C), specific solvent system. | Good yield of the thiol product. | orgsyn.org |

Table compiled from various research findings.

Ultimately, a systematic approach to optimizing reaction parameters, including temperature, solvent, catalyst, and reagent ratios, is essential for developing efficient and scalable syntheses of this compound and its valuable precursors. researchgate.netresearchgate.net

Thiol Group Reactivity and Functionalization

The thiol group is a key center of reactivity in this compound, participating in a variety of transformations. creative-proteomics.com

Reactions Involving Sulfur Nucleophilicity

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it nucleophilic. creative-proteomics.com This nucleophilicity allows it to react with a range of electrophiles. For instance, it can participate in Michael addition reactions, a type of conjugate addition. rsc.org This reactivity is fundamental to "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. rsc.org

The thiol group's nucleophilic character also enables it to react with alkyl halides to form thioethers. smolecule.com This reaction is a common strategy for introducing the thiophene moiety into larger organic molecules. smolecule.com Furthermore, the thiol can react with aldehydes and ketones in condensation reactions to yield thioacetals. smolecule.com

Formation of Disulfide Bonds

Thiols are readily oxidized to form disulfides, which contain a sulfur-sulfur (S-S) bond. wikipedia.org This conversion is a redox reaction where two thiol molecules are oxidized. libretexts.org The process can be facilitated by mild oxidizing agents. organic-chemistry.org This reaction is reversible, and the disulfide bond can be cleaved back to the corresponding thiols under reducing conditions. libretexts.org The formation of disulfide bridges is a crucial aspect of protein structure and is involved in various biological processes. wikipedia.org

The interconversion between the thiol and disulfide forms can occur via a thiol-disulfide exchange reaction. In this process, a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the formation of a new disulfide and a new thiolate. libretexts.org

Exploration of Thione-Thiol Tautomerism and Dimerization Pathways

This compound can exist in equilibrium with its tautomeric form, 5-chlorothiophene-2(3H)-thione. This thione-thiol tautomerism involves the migration of a proton between the sulfur atom and a carbon atom in the thiophene ring. nih.govkuleuven.be The stability of each tautomer can be influenced by factors such as the solvent. kastamonu.edu.tr Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the relative stabilities of the thione and thiol forms and the energetic barriers for their interconversion. researchgate.net

In addition to tautomerism, thiophene-2-thiol (B152015) and its derivatives can undergo dimerization. cymitquimica.com

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo substitution reactions. The presence of both a chlorine atom and a thiol group influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Patterns on the Chlorothiophene Moiety

The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution. However, the chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. cymitquimica.com Conversely, the thiol group can act as an activating group. The interplay of these electronic effects directs incoming electrophiles to specific positions on the thiophene ring. For example, Friedel-Crafts acylation of 2-chlorothiophene, a related compound, typically occurs at the 5-position. researchgate.net Nitration of 2-acetyl-5-chlorothiophene has been shown to occur at the 3-position. researchgate.net

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Chlorothiophene Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Chlorothiophene | Acetyl chloride, AlCl₃ | 2-Acetyl-5-chlorothiophene | , researchgate.net |

| 2-Acetyl-5-chlorothiophene | Mixed acid (H₂SO₄/HNO₃) | 5-Acetyl-2-chloro-3-nitrothiophene | researchgate.net |

Nucleophilic Aromatic Substitution with Chlorine Displacement

The chlorine atom on the thiophene ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNA) reaction. This type of reaction is facilitated by the presence of electron-withdrawing groups on the thiophene ring. nih.gov The reaction of chloroarenes with nucleophiles like indoles can be promoted by a base such as potassium hydroxide in a solvent like DMSO. nih.gov

In the context of this compound, the thiol group itself or its corresponding thiolate can potentially act as an intramolecular nucleophile, although this reactivity is not explicitly documented in the provided search results. However, intermolecular nucleophilic substitution of the chlorine atom by external nucleophiles is a plausible reaction pathway. For example, the chlorine atom in 5-bromo-2-chlorothiophene-3-carboxylic acid can be replaced by nucleophiles such as amines or thiols. smolecule.com Furthermore, bioactivation studies have shown that the chlorine atom in 1-(5-chlorothiophen-2-yl)ethanone can be displaced by glutathione, a biological thiol, in a process catalyzed by human liver microsomes. nih.gov This suggests that the chlorine atom in this compound could be susceptible to displacement by various nucleophiles.

Table 2: Examples of Nucleophilic Aromatic Substitution on Chlorothiophene Derivatives

| Starting Material | Nucleophile/Reagents | Product | Reference(s) |

| 2-Chlorothiophene | Indole, KOH, DMSO | N-Aryl indole | nih.gov |

| 5-Bromo-2-chlorothiophene-3-carboxylic acid | Amines or thiols | Corresponding substituted thiophene | smolecule.com |

| 1-(5-Chlorothiophen-2-yl)ethanone | Glutathione, human liver microsomes | Glutathione adduct | nih.gov |

| 2-Acetyl-5-chloro-3-nitrothiophene | 2,3-Dichlorobenzenethiol, K₂CO₃, DMF | 1-(5-((2,3-Dichlorophenyl)thio)-4-nitro-2-thienyl)ethanone | researchgate.net |

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govd-nb.info While this compound does not possess a primary amino group required for direct Schiff base formation, it can be chemically modified to introduce the necessary functionality. For instance, the thiol or chloro group can be converted into an amino group, or a separate amino-containing moiety can be attached to the thiophene ring, which then serves as the precursor for Schiff base synthesis.

The synthesis of Schiff bases involves the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule to form the imine. analis.com.mymwjscience.com This reaction is often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product. organic-chemistry.org

For a derivative like 5-amino-thiophene-2-thiol, the condensation reaction with an aldehyde or ketone would proceed as follows: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to yield the corresponding thiophene-based Schiff base. Microwave irradiation has been shown to be an efficient method for synthesizing imine derivatives, often reducing reaction times and increasing yields compared to conventional heating methods. analis.com.my

A related synthesis involves the condensation of 2-acetyl-5-chlorothiophene with a diamine, such as 2,6-diaminopyridine (B39239), to form a Schiff base ligand. ju.edu.et This highlights how a carbonyl group on the thiophene ring can react with an amine to form an imine linkage.

Table 1: Examples of Condensation Reactions for Schiff Base Formation This table is illustrative and based on general chemical principles, as direct synthesis from this compound is not documented.

| Thiophene Precursor | Carbonyl Compound | Resulting Schiff Base (General Structure) |

| 5-Amino-thiophene-2-thiol | Benzaldehyde | N-Benzylidene-5-mercaptothiophen-2-amine |

| 2-Acetyl-5-chlorothiophene | Aniline | N-(1-(5-chlorothiophen-2-yl)ethylidene)aniline |

| 5-Chlorothiophene-2-carbaldehyde | Ethylamine | N-Ethyl-1-(5-chlorothiophen-2-yl)methanimine |

The imine linkage is a versatile tool for structural diversification. By varying the carbonyl compound (aldehydes or ketones) and the amine precursor, a vast library of Schiff base derivatives can be generated. This allows for the introduction of a wide range of substituents (alkyl, aryl, heterocyclic), which can modulate the electronic, steric, and physicochemical properties of the final molecule. mdpi.com

The presence of a hydroxyl group in the ortho position of an aromatic aldehyde used in the condensation can lead to the formation of intramolecular hydrogen bonds with the imine nitrogen. This can enhance the thermodynamic stability of the resulting Schiff base. mdpi.com Furthermore, the nitrogen and potentially other heteroatoms (like the sulfur in the thiophene ring or the thiol group) can act as donor atoms, enabling the formation of stable complexes with various transition metal ions. mdpi.com This complexation ability is a key feature of many Schiff base derivatives, leading to applications in catalysis and materials science.

Advanced Derivatization and Functionalization Strategies

Beyond Schiff base formation, the functional groups of this compound allow for a variety of other transformations, including acylation, cyclization, and cross-coupling reactions.

Direct amide or ester formation from this compound is not feasible. However, this compound serves as a key starting material for 5-chlorothiophene-2-carboxylic acid and its highly reactive derivative, 5-chlorothiophene-2-carbonyl chloride. The carbonyl chloride is a versatile intermediate that readily reacts with nucleophiles like amines and alcohols to form the corresponding amides and esters.

The synthesis typically involves the chlorination of 5-chlorothiophene-2-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with a primary or secondary amine to yield an amide, or with an alcohol to yield an ester. These reactions are fundamental in medicinal chemistry, as seen in the synthesis of the anticoagulant rivaroxaban, where 5-chlorothiophene-2-carbonyl chloride is a critical intermediate.

Table 2: Synthesis of Amide and Ester Derivatives

| Reactant 1 | Reactant 2 | Product Class | Example Product |

| 5-Chlorothiophene-2-carbonyl chloride | (S)-2-amino-3-(4-methylpiperazin-1-yl)-3-oxopropan-1-ol | Amide | Derivative of SAR107375 ebi.ac.uk |

| 5-Chlorothiophene-2-carbonyl chloride | Tetrahydrofuran-3-amine derivative | Amide | Intermediate for (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide google.com |

| 5-Chlorothiophene-2-carboxylic acid ethyl ester | LiOH in THF/ethanol/water | Carboxylic Acid (via hydrolysis) | 1-{(S)-3-[(5-Chloro-thiophene-2-carbonyl)-amino]-2-[2-difluoromethoxy-3-(2-oxo-piperidin-1-yl)-benzenesulfonylamino]-propionyl}-piperidine-4-carboxylic acid google.com |

The thiol group of this compound is a potent nucleophile and can participate in various cyclization reactions to form macrocyclic structures. These reactions are of significant interest in the development of peptide-based drugs and other complex molecules. nih.gov

One common strategy involves reacting a linear peptide flanked by two thiol groups with a bis-electrophilic linker. nih.gov In the context of this compound, the thiol group could serve as one of these anchor points. For example, a "thiol-to-thiol" cyclization can be employed where a peptide is synthesized on a solid support via a disulfide linker. Subsequent release from the resin through a cyclative reaction yields disulfide-cyclized peptides. nih.gov Another approach involves reacting the thiol with an internal electrophile within the same molecule to form a cyclic thioether. This strategy has been used to access and screen large libraries of macrocycles for biological activity. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Both the chloro and the thiol functionalities of this compound can potentially participate in these transformations, although the chloro group is more commonly used as the halide partner in such reactions. The thiol group can also be coupled with aryl halides. organic-chemistry.org

Common palladium-catalyzed reactions include:

Suzuki Coupling: Reaction of an organoboron compound with an organohalide. 2-Chlorothiophene derivatives have been shown to participate in these reactions. preprints.orgmdpi.com

Heck Coupling: Reaction of an unsaturated halide with an alkene. sigmaaldrich.com

Sonogashira Coupling: Reaction of a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.com

Stille Coupling: Reaction of an organotin compound with an organohalide. sigmaaldrich.com

For instance, 2-chlorothiophene has been successfully used as a substrate in Hiyama cross-coupling reactions (a coupling with an organosilicon compound) to produce biaryl derivatives in good yields. mdpi.com A versatile catalyst system, such as Pd(OAc)₂ with a ferrocene-based phosphine (B1218219) ligand, has been developed for the cross-coupling of various thiols with aryl bromides and chlorides, demonstrating the feasibility of using the thiol group as a handle for C-S bond formation, which can be a precursor step to further C-C couplings. organic-chemistry.org

Ligand Design and Synthesis Utilizing the Thiol Moiety

The presence of the thiol (-SH) group in this compound provides a reactive site for the synthesis of a variety of ligands. This functionality allows for the creation of both simple monodentate ligands and more complex multidentate structures, including Schiff bases.

Derivatives of this compound can act as versatile ligands in coordination chemistry. The thiol group itself can coordinate to a metal center. Furthermore, the thiophene ring introduces additional potential donor atoms, and the chloro-substituent influences the electronic properties of the system.

Thiosemicarbazones derived from 5-substituted-2-thiophene carboxaldehydes, for instance, typically act as neutral bidentate ligands, coordinating through the sulfur atom of the thione group and a nitrogen atom. nih.gov These ligands can exist in thione-thiol tautomeric forms in solution. nih.gov The versatility of these ligand systems is further highlighted by the synthesis of thiocarbohydrazone complexes, where the ligand behaves as a neutral bidentate NS moiety, forming five-membered chelate rings with metal ions through the azomethine nitrogen and thiocarbonyl sulfur atoms. rsc.orgnih.govresearchgate.net

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry. ju.edu.etnih.govresearchgate.net The synthesis of Schiff bases from derivatives of this compound, such as 2-acetyl-5-chlorothiophene, has been a successful strategy for creating multidentate ligands.

For example, a Schiff base can be synthesized by reacting 2-acetyl-5-chlorothiophene with compounds like 5-amino-1,3,4-thiadiazole-2-thiol. wisdomlib.orgwjpr.net This reaction typically occurs in the presence of an acidic catalyst and results in the formation of an imine (-C=N-) bond, which is a key coordination site. wisdomlib.orgwjpr.net Another example involves the condensation of 2-acetyl-5-chlorothiophene with 2,6-diaminopyridine to yield the Schiff base ligand N-[1-(5-chloro-thiophen-2-yl)-ethylidene]-pyridine-2,6-diamine (DPACT). ju.edu.etju.edu.et The formation of the azomethine group is a characteristic feature of these Schiff base ligands. nih.gov

Synthesis and Characterization of Metal Complexes

The coordination chemistry of ligands derived from this compound has been extensively explored with a variety of transition metal ions. The resulting metal complexes exhibit diverse stoichiometries, geometries, and electronic properties.

Ligands derived from this compound have been successfully complexed with a range of transition metals. For instance, Schiff bases synthesized from 2-acetyl-5-chloro-thiophene have been used to form complexes with Cu(II), Co(II), Ni(II), and Hg(II). wisdomlib.orgwjpr.net Similarly, thiosemicarbazone derivatives of 2-acetyl-5-chloro-thiophene have been used to create complexes with Co(II), Ni(II), Zn(II), and Pd(II). researchgate.net

The synthesis of these complexes generally involves reacting the ligand with a metal salt in a suitable solvent, often with heating under reflux. sysrevpharm.org The resulting complexes can then be characterized by various spectroscopic and analytical techniques. For example, ruthenium complexes have been synthesized using 5-chlorothiophene-2-carboxylic acid as a ligand. science.gov

The stoichiometry of the metal complexes formed with this compound derivatives can vary. A common metal-to-ligand ratio observed is 1:2. wjpr.net For example, in complexes of Cu(II), Co(II), Ni(II), and Hg(II) with a Schiff base derived from 2-acetyl-5-chloro thiophene and 5-amino-1,3,4-thiadiazole-2-thiol, a 1:2 metal-to-ligand ratio was determined. wjpr.net

The coordination geometry of these complexes is also diverse. For instance, in a series of complexes with 2-acetyl-5-chloro-thiophene thiosemicarbazone, Co(II) and Zn(II) complexes exhibited a distorted tetrahedral geometry, while the Ni(II) complex showed a distorted square planar geometry. researchgate.net In the tetrahedral complexes, the metal center is coordinated by two sulfur atoms from two thiosemicarbazone ligands and two chloride anions. researchgate.net In the square planar Ni(II) complex, the nickel ion is coordinated by two chelating thiosemicarbazone ligands in a cis configuration. researchgate.net Octahedral geometries have also been proposed for some complexes. rsc.orgnih.govresearchgate.net

| Ligand Derivative | Metal Ion | Metal:Ligand Ratio | Coordination Geometry | Reference |

|---|---|---|---|---|

| Schiff base from 2-acetyl-5-chloro thiophene and 5-amino-1,3,4-thiadiazole-2-thiol | Cu(II), Co(II), Ni(II), Hg(II) | 1:2 | Octahedral (proposed) | wjpr.net |

| 2-acetyl-5-chloro-thiophene thiosemicarbazone | Co(II) | 1:2 | Distorted Tetrahedral | researchgate.net |

| 2-acetyl-5-chloro-thiophene thiosemicarbazone | Ni(II) | 1:2 | Distorted Square Planar | researchgate.net |

| 2-acetyl-5-chloro-thiophene thiosemicarbazone | Zn(II) | 1:2 | Distorted Tetrahedral | researchgate.net |

| Thiocarbonohydrazone derivative | Cu(II), Co(II), Ni(II) | 1:2 | Octahedral | rsc.orgnih.govresearchgate.net |

The coordination of a metal ion to a ligand derived from this compound significantly influences the electronic properties of the resulting complex. This is evident from changes in spectroscopic data and theoretical calculations.

Upon complexation, shifts in the infrared (IR) stretching frequencies of key functional groups, such as the C=N (azomethine) and C=S (thiocarbonyl) bonds, are observed. wisdomlib.orgdergipark.org.tr A shift in the C=N band indicates coordination through the azomethine nitrogen. wisdomlib.orgdergipark.org.tr Similarly, changes in the C=S band suggest coordination involving the sulfur atom. nih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, provide further insight into the electronic structure of these complexes. rsc.orgdergipark.org.tr The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important parameters that describe the electronic character and reactivity of a molecule. dergipark.org.tr The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. dergipark.org.tr For example, in a study of 2-acetyl-5-chloro-thiophene thiosemicarbazone and its Ni(II) and Zn(II) complexes, the HOMO-LUMO energy gap was found to be different for the ligand and its complexes, indicating that the metal ion alters the electronic stability. dergipark.org.tr The distribution of the HOMO and LUMO across the molecule also changes upon complexation, reflecting the redistribution of electron density. dergipark.org.tr

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in metal complexes is fundamental to understanding their chemical reactivity and physical properties. For derivatives of 5-chlorothiophene, researchers employ a combination of single-crystal X-ray diffraction and spectroscopic methods to elucidate their complex structures.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the molecular structure of crystalline solids. Studies on metal complexes incorporating ligands derived from 5-chlorothiophene, such as 2-acetyl-5-chloro-thiophene thiosemicarbazone, have provided detailed structural information.

For instance, a series of complexes with cobalt(II), nickel(II), and zinc(II) were synthesized from 2-acetyl-5-chloro-thiophene thiosemicarbazone (HL). researchgate.net X-ray diffraction analysis revealed distinct coordination geometries depending on the metal center. researchgate.net The cobalt(II) and zinc(II) complexes, specifically [CoCl₂(S-HL)₂] and [ZnCl₂(S-HL)₂], were found to be isostructural, crystallizing in the monoclinic C2/c space group. researchgate.net In these complexes, the metal ion is four-coordinated, adopting a distorted tetrahedral geometry. The coordination sphere is composed of two sulfur atoms from two separate thiosemicarbazone ligands and two chloride anions. researchgate.net

In contrast, the nickel(II) complex, [Ni(N,S-L)₂], consists of monomeric units where the nickel(II) ion exhibits a distorted square planar geometry. researchgate.net The coordination is achieved through the sulfur and azomethine nitrogen atoms of two chelating thiosemicarbazone ligands arranged in a cis configuration. researchgate.net The degree of distortion from a perfect square planar geometry can be quantified by the τ₄ index, which for the Ni(II) complex was 0.255, indicating a geometry closer to square planar. researchgate.net

Similarly, dinuclear copper(II) complexes with 5-chloro-thiophene-2-carboxylate have been characterized, showing a classic paddle-wheel structure where four carboxylate ligands bridge the two copper atoms. researchgate.net In another study, complexes of 3-chlorothiophene-2-carboxylic acid with Cu(II) and Co(II) were found to have a centrosymmetric pseudo-octahedral coordination geometry. mdpi.com

Crystallographic Data for Selected 5-Chlorothiophene Derivative Complexes

| Compound | Formula | Crystal System | Space Group | Metal Coordination Geometry | Ref |

|---|---|---|---|---|---|

| Cobalt(II) Complex | [CoCl₂(S-HL)₂] | Monoclinic | C2/c | Distorted Tetrahedral | researchgate.net |

| Nickel(II) Complex | [Ni(N,S-L)₂] | - | - | Distorted Square Planar | researchgate.net |

| Zinc(II) Complex | [ZnCl₂(S-HL)₂] | Monoclinic | C2/c | Distorted Tetrahedral | researchgate.net |

| Copper(II) Complex | [Cu(L)₂(Py)₂(OH₂)₂] | - | - | Pseudo-octahedral | mdpi.com |

(Where HL = 2-acetyl-5-chloro-thiophene thiosemicarbazone, L = deprotonated ligand)

Vibrational and Electronic Spectroscopy of Coordinated Systems

Vibrational and electronic spectroscopy are powerful, non-destructive techniques used to probe the coordination environment of metal complexes.

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is particularly sensitive to changes in bond vibrations upon complexation. In Schiff base and thiosemicarbazone derivatives of 2-acetyl-5-chlorothiophene, the coordination to a metal ion is typically confirmed by shifts in the characteristic vibrational frequencies of the C=N (azomethine) and C=S (thione) groups. wisdomlib.orgdergipark.org.tr The coordination of the ligand through the azomethine nitrogen and the thione sulfur is indicated by a shift in the ν(C=N) and ν(C=S) bands to lower wavenumbers. nih.gov The presence of new, low-frequency bands in the spectra of the complexes, which are absent in the free ligand, is often attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.gov For example, in platinum(II) and palladium(II) complexes of thiosemicarbazones derived from 5-substituted thiophene-2-carboxaldehydes, new bands appear in the 502–521 cm⁻¹ and 400–418 cm⁻¹ regions, assigned to v(M–N) and v(M–S) respectively. nih.gov The fact that the ν(C-S-C) band of the thiophene ring remains unchanged suggests that the ring's sulfur atom is not involved in coordination. nih.gov

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The electronic spectra of the complexes typically show bands corresponding to transitions within the ligand (intraligand transitions) and d-d transitions of the metal ion. pharmahealthsciences.net Intraligand π–π* and n–π* transitions observed in the free ligand are often shifted upon coordination. mdpi.com For instance, complexes of 3-chlorothiophene-2-carboxylic acid exhibit ligand-based π–π* absorption bands that are red-shifted compared to the free ligand, confirming the interaction between the ligand and the metal center. mdpi.com The d-d transition bands, although often weak, provide valuable information about the coordination geometry of the metal ion.

Electronic and Magnetic Properties of Metal Complexes

Magnetic Moment Studies

Magnetic susceptibility measurements are a key tool for investigating the number of unpaired electrons in a transition metal complex, which in turn helps in elucidating its geometry. dalalinstitute.com The effective magnetic moment (μ_eff) can be calculated from experimental data, often obtained using methods like the Gouy balance or a vibrating sample magnetometer (VSM). rsc.orgwisdomlib.org

For example, a Ni(II) complex with a thiocarbonohydrazone derivative was reported to have a magnetic moment of 2.90 B.M. (Bohr Magnetons). rsc.org This value is consistent with the presence of two unpaired electrons, which strongly supports an octahedral geometry around the Ni(II) ion. rsc.org In contrast, a perfectly square planar Ni(II) complex (a d⁸ system) would be expected to be diamagnetic (μ_eff = 0 B.M.). dalalinstitute.com Similarly, magnetic data for various Co(II), Ni(II), and Cu(II) complexes have been used to propose octahedral geometries. wisdomlib.orgpharmahealthsciences.net The interpretation of magnetic properties can sometimes be complex, especially for copper(II) (d⁹) systems, where Jahn-Teller distortion can lead to complicated electronic spectra and magnetic behavior. rsc.org

Magnetic Properties of Selected Metal Complexes

| Metal Ion | Electronic Configuration | Typical Geometry | Magnetic Moment (μ_eff) [B.M.] | Number of Unpaired Electrons | Ref |

|---|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral (High Spin) | ~4.3 - 5.2 | 3 | dalalinstitute.com |

| Ni(II) | d⁸ | Octahedral | ~2.9 - 3.4 | 2 | dalalinstitute.comrsc.org |

| Ni(II) | d⁸ | Square Planar | 0 | 0 | dalalinstitute.com |

Spectroscopic Signatures of Coordination

Spectroscopic techniques provide tell-tale signatures that confirm the successful coordination of a ligand to a metal center. These signatures arise from the perturbation of the ligand's electronic and vibrational states upon binding to the metal.

In infrared spectroscopy , the key signatures for thiosemicarbazone and Schiff base derivatives of 5-chlorothiophene include:

A shift of the ν(C=N) (azomethine) stretching vibration, indicating the involvement of the imine nitrogen in coordination. wisdomlib.orgnih.gov

A shift in the ν(C=S) (thione) band, confirming the coordination of the sulfur atom. nih.gov

The absence of a ν(S-H) band (around 2500-2600 cm⁻¹) and the presence of a ν(N-H) band show that the ligand is in its thione form in the solid state before complexation. nih.gov

The appearance of new bands in the far-infrared region (typically below 600 cm⁻¹), which are assigned to the stretching vibrations of the newly formed metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. nih.gov

In electronic (UV-Vis) spectroscopy , the primary signature of coordination is the shift in the position and intensity of the intraligand charge transfer bands (π–π* and n–π* transitions). mdpi.com These bands are often shifted to longer wavelengths (a red shift) upon complexation, reflecting the altered electronic structure of the chromophore after binding to the metal. mdpi.com The appearance of new, often low-intensity, bands in the visible region can be attributed to d-d electronic transitions within the metal ion, the energies of which are sensitive to the type of ligand and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen and carbon environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the chemical structure of thiophene derivatives. oup.com For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the two aromatic protons on the thiophene ring and the proton of the thiol group. The aromatic protons typically appear as doublets due to coupling with each other. The thiol proton signal is also observable, although its chemical shift can be variable.

The ¹³C NMR spectrum provides complementary information, showing signals for each of the four unique carbon atoms in the thiophene ring. The carbon atom bonded to the chlorine (C5) and the carbon bonded to the sulfur of the thiol group (C2) can be distinguished from the other two ring carbons (C3 and C4) based on their characteristic chemical shifts influenced by the respective substituents. While specific spectral data for this compound is not abundant in public literature, data from analogous compounds like 5-chlorothiophene-2-carboxylic acid and 2-acetyl-5-chlorothiophene can provide expected ranges for these shifts. chemicalbook.com

Table 1: Predicted NMR Chemical Shift Ranges for this compound This table is generated based on data from analogous substituted thiophenes.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H3 | 6.8 - 7.2 | Doublet |

| ¹H | H4 | 6.7 - 7.1 | Doublet |

| ¹H | SH | 3.5 - 4.5 | Singlet (broad) |

| ¹³C | C2 | 135 - 145 | Singlet |

| ¹³C | C3 | 125 - 130 | Singlet |

| ¹³C | C4 | 127 - 132 | Singlet |

For more complex molecules or to unambiguously confirm structural assignments, two-dimensional (2D) NMR techniques are employed. nih.gov Methods such as COSY (Correlation Spectroscopy) would establish the coupling between the adjacent protons at the C3 and C4 positions of the thiophene ring.

Heteronuclear 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). nih.gov For this compound, an HSQC spectrum would definitively link the ¹H signals of H3 and H4 to their corresponding ¹³C signals, C3 and C4. acs.org An HMBC spectrum would further solidify the structure by showing correlations from the ring protons to other carbons in the ring, confirming the substitution pattern. nih.gov

Mass Spectrometry (MS) in Molecular Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the elemental formula of this compound, C₄H₃ClS₂. HRMS can distinguish the compound from other molecules with the same nominal mass by measuring the exact mass, which is influenced by the specific isotopes of chlorine (³⁵Cl, ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). Studies on related α-chlorothiophene compounds have successfully used HRMS to characterize reaction products, demonstrating its utility in confirming molecular identity. nih.govacs.orgresearchgate.net

Table 2: Theoretical Exact Masses for this compound Isotopologues

| Elemental Formula | Isotopes | Theoretical m/z ([M]⁺) |

|---|---|---|

| C₄H₃³⁵Cl³²S₂ | Main Isotopes | 149.9311 |

| C₄H₃³⁷Cl³²S₂ | ³⁷Cl Isotope | 151.9282 |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation. libretexts.org For this compound, the mass spectrum would show a molecular ion peak cluster (M⁺ and M+2) with a characteristic ~3:1 intensity ratio, indicative of the presence of a single chlorine atom. nih.gov

Key fragmentation pathways would likely involve the loss of the chlorine atom ([M-Cl]⁺) or the thiol group ([M-SH]⁺). Further fragmentation of the thiophene ring can also occur, leading to characteristic ions such as HCS⁺. nih.gov Analysis of the fragmentation of similar molecules like 2-acetyl-5-chlorothiophene provides insight into the expected behavior of the chlorothiophene ring under EI conditions. nist.gov

Table 3: Potential Fragment Ions in the EI-MS of this compound

| Fragment Ion | Formula | m/z (for ³⁵Cl, ³²S) | Proposed Neutral Loss |

|---|---|---|---|

| [M]⁺ | [C₄H₃ClS₂]⁺ | 150 | - |

| [M-Cl]⁺ | [C₄H₃S₂]⁺ | 115 | Cl |

| [M-SH]⁺ | [C₄H₂ClS]⁺ | 117 | SH |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing direct information about the functional groups present.

For this compound, the most characteristic vibration detectable by IR spectroscopy would be the S-H stretching band of the thiol group, which typically appears in the region of 2500–2600 cm⁻¹. Other significant absorptions would include the aromatic C-H stretching vibrations (around 3100 cm⁻¹), C=C stretching vibrations of the thiophene ring (in the 1400-1600 cm⁻¹ region), and the C-S stretching modes. The C-Cl stretch would be expected at lower frequencies, typically in the 700-800 cm⁻¹ range.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| C-H (Aromatic) | Stretching | ~3100 | Moderate |

| S-H (Thiol) | Stretching | 2500 - 2600 | Weak |

| C=C (Ring) | Stretching | 1400 - 1600 | Strong |

| C-S (Ring) | Stretching | 600 - 800 | Strong |

Characteristic Absorption Frequencies of Thiol and Thiophene Moieties

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by detecting their characteristic absorption frequencies. For this compound, the key moieties are the thiophene ring and the thiol group (-SH).

The thiophene ring exhibits several characteristic vibrational modes. Ring stretching frequencies are typically observed in the region of 1347-1532 cm⁻¹. iosrjournals.org The C-H stretching vibrations of the aromatic ring are generally found around 3100 cm⁻¹, though their intensity can be weak. nii.ac.jp C-H in-plane bending modes appear in the 1000-1300 cm⁻¹ range, while out-of-plane bending occurs between 750-1000 cm⁻¹. iosrjournals.org The C-S stretching vibration within the thiophene ring is often assigned to a peak in the range of 808-821 cm⁻¹ or near 700 cm⁻¹. researchgate.netnih.gov

The thiol group (-SH) has a distinct S-H stretching frequency that appears in the IR spectrum near 2400 cm⁻¹. wikipedia.org Another important vibration is the C-S-H bending mode, which is observed around 850 cm⁻¹. rsc.org The C-S stretching frequency for a thiol group attached to an aromatic ring can be found in a similar region to the ring's C-S vibration, making specific assignment potentially complex.

In Raman spectroscopy, similar vibrational modes are probed. For instance, in functionalized single-walled carbon nanotubes, the disorder D-band appears around 1290 cm⁻¹, and the tangential G-band is in the 1500-1600 cm⁻¹ range. libretexts.org The relative intensities of these bands can provide information about the level of functionalization. libretexts.org For thiophenic compounds, characteristic Raman bands below 1000 cm⁻¹, such as those at 495, 705, and 750 cm⁻¹, can be used for identification. nih.gov

The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Thiophene Ring | C=C Stretching | 1347-1532 | IR, Raman |

| C-H Stretching | ~3100 | IR, Raman | |

| C-H In-plane Bending | 1000-1300 | IR, Raman | |

| C-H Out-of-plane Bending | 750-1000 | IR, Raman | |

| C-S Stretching | 687-821 | IR, Raman | |

| Thiol (-SH) | S-H Stretching | ~2400 | IR |

| C-S-H Bending | ~850 | Raman |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is a powerful tool for analyzing the conformational isomers of molecules. In the case of substituted thiophenes, the orientation of the substituent group relative to the thiophene ring can lead to different conformers with distinct vibrational signatures.

For instance, studies on 5-substituted 2-acetylthiophenes, which are structurally related to this compound, have utilized IR spectroscopy to analyze s-cis-trans isomerism. nih.gov By deconvoluting the carbonyl absorption bands, researchers determined that the O,S-cis conformer is predominant in various solvents and in the gas phase. nih.gov Theoretical calculations at different levels of theory have supported these experimental findings. nih.govresearchgate.net

In 2-thiophenecarbonyl chloride, another related compound, theoretical calculations predict the existence of two stable conformers: an OS-syn and an OS-gauche form, arising from the rotation of the acyl chloride group. semanticscholar.org The energy difference between these conformers is very small, suggesting they can coexist. semanticscholar.org While many observed IR and Raman bands are common to both conformers, some weak bands are unique to each, allowing for their individual identification. semanticscholar.org

For 2-thiophenethiol, the planar heavy atom structure is the optimized ground state geometry, with the S-H bond oriented at an angle to the ring plane. rsc.org The conformational analysis of substituted terthiophenes has also been performed using ab initio calculations, revealing how different substituents influence the planarity and rotational barriers of the molecule. acs.orgresearchgate.net

The conformational preferences of this compound can be similarly investigated by analyzing its vibrational spectra in conjunction with theoretical calculations. The presence of the chlorine atom and the thiol group will influence the potential energy surface and the stability of different conformers.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a highly effective technique for investigating the electronic structure of molecules by probing core-level electron transitions to unoccupied orbitals. nih.gov For sulfur-containing compounds like this compound, sulfur K-edge XAS provides element-specific information about the chemical environment and bonding of the sulfur atoms. nih.govacs.org

Sulfur K-edge XAS has been widely used to speciate sulfur in complex mixtures, including fossil fuels, and to study a variety of biological and environmental samples. nih.govacs.org The near-edge region of the spectrum, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the chemical state and geometry of the absorbing atom. acs.orgnih.gov

In thiophenic systems, the sulfur K-edge spectra are characterized by intense features corresponding to 1s → (S–C)π* and 1s → (S–C)σ* transitions. acs.org The 1s → (S–C)π* transition typically occurs at a slightly lower energy. acs.org The energies and intensities of these transitions are sensitive to the substituents on the thiophene ring. acs.orgosti.gov For example, electron-withdrawing or -donating groups can cause systematic shifts in the transition energies. osti.gov

The study of benzo-annulated thiophenes like benzo[b]thiophene and dibenzothiophene (B1670422) has shown that the addition of phenyl rings leads to an increase in charge density due to the extended π-delocalization. acs.orgresearchgate.net This, in turn, affects the electronic structure and the XAS spectra.

Sulfur K-edge Spectroscopy for Tautomeric Forms

A significant aspect of the chemistry of 2-thiophenethiols is their potential to exist in tautomeric forms: the thiol form and the thione form. figshare.com Sulfur K-edge XAS is a powerful tool for identifying and quantifying these tautomers in solution. figshare.com

A study combining sulfur K-edge XAS and density functional theory (DFT) on thiophene-2-thiol revealed that solutions of this compound contain significant amounts of the thione tautomer. figshare.com The different bonding environments of the sulfur atoms in the thiol (C-S-H) and thione (C=S) forms give rise to distinct features in the sulfur K-edge XANES spectrum.

In a related system, the photo-induced conversion of 2-thiopyridone (a thione) to 2-mercaptopyridine (B119420) (a thiol) was monitored using time-resolved S K-edge XA spectroscopy. nih.gov The transient spectra clearly showed the formation of the triplet state of the thiol, with a distinct absorption feature at 2469.3 eV, which was assigned based on TDDFT calculations. nih.gov This demonstrates the sensitivity of sulfur K-edge XAS to changes in the tautomeric state and electronic structure.

The potential tautomers of this compound, the thiol and the thione forms, would be distinguishable by their sulfur K-edge spectra. The thione form would be expected to have a pre-edge feature at a lower energy corresponding to the S 1s → π*(C=S) transition, which is absent in the thiol form.

Insights into Bonding and Electronic Configuration

Sulfur K-edge XAS, in combination with theoretical calculations, provides deep insights into the bonding and electronic configuration of molecules like this compound. The energies and intensities of the spectral features are directly related to the molecular orbitals involved in the transitions. acs.orgnih.gov

For thiophenic compounds, the main near-edge features are assigned to transitions into unoccupied π* and σ* orbitals with significant sulfur character. acs.org The analysis of these features can reveal the degree of covalency in the sulfur-carbon bonds and the extent of π-conjugation in the molecule. rsc.org

The electronic structure of thiophene and its derivatives is influenced by the electron-donating nature of the sulfur atom, which contributes a pair of electrons to the aromatic π-system. iosrjournals.org The addition of a chlorine atom, an electron-withdrawing group, at the 5-position is expected to modulate the electronic properties of the thiophene ring in this compound. This effect would be observable in the sulfur K-edge XAS spectrum as shifts in the transition energies and changes in the pre-edge features compared to unsubstituted thiophene.

Furthermore, studies on thiophene-diketopyrrolopyrrole (TDPP) derivatives have shown that the photophysics are governed by the interplay of bright and dark excited electronic states. rsc.org The electronic structure, in turn, dictates the branching between these states and their dynamics. rsc.org Similar principles would apply to this compound, where XAS can help to map the unoccupied molecular orbitals and understand its photophysical behavior.

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for the detailed investigation of molecular systems. For this compound, these methods offer a microscopic view of its structure and electronic nature.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study substituted thiophenes, providing accurate descriptions of their molecular geometries and electronic properties. mdpi.com DFT calculations, often utilizing functionals like B3LYP, are employed to optimize the ground-state geometry of this compound. mdpi.com These studies reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms.

For instance, DFT calculations can precisely determine the C-S, C-C, C-H, C-Cl, and S-H bond lengths, as well as the angles between these bonds within the thiophene ring and the thiol group. The planarity of the thiophene ring and the orientation of the chloro and thiol substituents are also elucidated. This information is fundamental to understanding the molecule's reactivity and interactions.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

While DFT is a powerful tool, ab initio and semi-empirical methods also play a role in the computational analysis of molecules like this compound. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for preliminary conformational searches.

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms, particularly the rotation around the C-S bond of the thiol group. These different conformations, or rotamers, can have different energies, and computational methods can predict the most stable conformation and the energy barriers between them. This is crucial as the conformation of the molecule can significantly influence its chemical and biological activity.

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, generally provide more accurate results but require more computational resources. nih.govtandfonline.com The level of theory refers to the specific DFT functional (e.g., B3LYP, CAM-B3LYP, M06-2X) or the type of ab initio method used. nih.govtandfonline.com

The selection of an appropriate combination of basis set and level of theory is a critical step in obtaining reliable computational results for this compound. The choice is often a compromise between desired accuracy and available computational power. For substituted thiophenes, various combinations have been benchmarked against experimental data to establish reliable computational protocols. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide detailed insights into the electronic landscape of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comchimicatechnoacta.ru For this compound, the HOMO is typically localized over the thiophene ring and the sulfur atom of the thiol group, reflecting the electron-rich nature of this part of the molecule. The LUMO is also generally distributed over the thiophene ring.

Table 1: Frontier Molecular Orbital (FMO) Data for Substituted Thiophenes (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.5 | -0.8 | 5.7 |

| 2-Chlorothiophene | -6.7 | -1.1 | 5.6 |